molecular formula C19H16N2OS B2769261 N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea CAS No. 866038-84-8

N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea

Cat. No. B2769261
M. Wt: 320.41
InChI Key: DAMOHGLFZRZTPH-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea is a chemical compound with the molecular formula C19H16N2OS . It has a molecular weight of 320.41 .


Synthesis Analysis

The synthesis of N-benzoyl-N’-(2-methyl-1-naphthyl)thiourea and similar compounds has been reported in the literature . These compounds are typically synthesized through reactions involving benzoylthiourea derivatives . The structures of the synthesized compounds are usually confirmed using spectroscopic techniques .

Scientific Research Applications

Cytotoxicity and Anticancer Potential

  • Synthesis and Evaluation for Cytotoxicity : Thioureas, including derivatives similar to N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea, have been synthesized and evaluated for their in vitro cytotoxicity. For instance, 1-benzoyl-3-methyl thiourea derivatives exhibited potent cytotoxicity against HeLa cell lines, suggesting potential anticancer activities (Ruswanto et al., 2015).
  • Computational Studies on Anticancer Candidates : A computational study on Bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complex derivatives highlighted their potential as anticancer agents, offering insights into more stable interactions compared to cisplatin, especially against breast, lung, and prostate cancer receptors (Ruswanto et al., 2023).

Antimicrobial Activities

  • Antibacterial and Antifungal Activities : The antibacterial and antifungal activities of thiourea derivatives have been investigated, with certain compounds exhibiting significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This suggests their potential in developing new antimicrobial agents (H. Arslan, U. Flörke, N. Külcü, 2003).

Metal Complexation and Recovery

  • Mercury Recovery and Preconcentration : N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea derivatives have been evaluated for the selective extraction of toxic metals, particularly mercury. A solid supported liquid membrane system developed using these derivatives showed high selectivity and preconcentration factors for mercury, indicating their potential in environmental remediation and analytical applications (C. Fontàs et al., 2005).

Synthesis and Characterization of Derivatives

  • Facile Synthesis of Derivatives : The reaction of 1-naphthylamine with benzoyl chlorides and ammonium thiocyanate yielded N-benzoyl-N'-(naphthalene-1-yl) thioureas, demonstrating a method for synthesizing derivatives that could have various applications, including the development of chemosensors and materials science (P. Neela, C. Rao, 1993).

Structural and Computational Characterization

  • Characterization and Potential Applications : Detailed structural and computational characterization of thiourea derivatives provides a foundation for exploring their applications in various fields, including the development of chemosensors, coordination polymers, and materials with specific optical or electronic properties (M. E. D. Lestard et al., 2015).

properties

IUPAC Name

N-[(2-methylnaphthalen-1-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-13-11-12-14-7-5-6-10-16(14)17(13)20-19(23)21-18(22)15-8-3-2-4-9-15/h2-12H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMOHGLFZRZTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzoyl-N'-(2-methyl-1-naphthyl)thiourea

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